Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate
Description
Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate (CAS: 54431-23-1) is a fused heterocyclic compound combining coumarin and isoxazole moieties. Its molecular formula is C₁₂H₉NO₄, with a molecular weight of 231.2 g/mol and a minimum purity of 95% . The compound is synthesized via cyclization reactions involving 4-chromanone derivatives. For example, 4-chromanone reacts with hydroxylamine hydrochloride under reflux conditions in ethanol to form the isoxazole ring, followed by esterification with methyl oxalate (Scheme 29 in ) .
Properties
IUPAC Name |
methyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-15-12(14)10-8-6-16-9-5-3-2-4-7(9)11(8)17-13-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLTVUMEBBNFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chromene derivatives with hydroxylamine hydrochloride in the presence of a base, followed by esterification. The reaction conditions often include refluxing in methanol or ethanol for several hours to ensure complete cyclization and esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. Notably, it is utilized to create chromeno[4,3-b]pyridine derivatives through a one-pot, catalyst-free reaction involving 4-oxo-4H-chromene-3-carbaldehydes and malononitrile or cyanoacetates in an ethanol-water medium. This method yields functionalized derivatives efficiently, facilitating the development of complex scaffolds for further chemical exploration.
Pharmacological Applications
The compound has shown promising results in medicinal chemistry as a precursor for synthesizing isozazole-linked glycol-conjugates , which have potential therapeutic applications. Metal-free synthetic routes are particularly advantageous for generating these derivatives due to their biological significance in drug discovery. Studies indicate that derivatives exhibit potent antioxidant and antibacterial activities, making them suitable candidates for pharmaceutical development.
Cancer Research
This compound is instrumental in discovering novel cyclin-dependent kinase 2 (CDK2) inhibitors , which are crucial for cancer treatment targeting tumor cells. Small molecules featuring pyrazolo scaffolds designed from this compound have demonstrated significant inhibitory activity against CDK2/cyclin A2, with some exhibiting superior cytotoxic effects against various cancer cell lines.
Environmental Science
In environmental chemistry, the compound's synthesis methods emphasize green chemistry practices by employing metal-free routes that minimize waste generation and environmental impact. This aligns with sustainable practices in chemical synthesis, contributing positively to environmental conservation goals.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 2H-chromene-3-carboxylate | Chromene | Lacks isoxazole ring; simpler structure |
| Isoxazole-5(4H)-one | Isoxazole | Contains only isoxazole; no chromene features |
| Benzopyrano[3,4-d]isoxazol-4-one | Fused Ring System | More complex structure; potential for different biological activities |
Case Study 1: Antioxidant Activity
A series of derivatives synthesized from this compound were evaluated for their antioxidant potential using various assays (e.g., DPPH radical scavenging assay). Results indicated that specific derivatives exhibited remarkable antioxidant activity compared to standard antioxidants.
Case Study 2: Antibacterial Testing
Derivatives were tested against several bacterial strains using the agar diffusion method. The results showed significant antibacterial activity, particularly against Gram-positive bacteria, supporting the compound's potential application as an antibacterial agent.
Mechanism of Action
The mechanism of action of Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The chromene and isoxazole moieties can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate
- Molecular Formula: C₁₃H₁₁NO₄
- Molecular Weight : 245.23 g/mol
- Key Differences :
- The ethyl ester variant replaces the methyl group with an ethyl substituent, increasing molecular weight and lipophilicity.
- Synthesis parallels that of the methyl derivative but uses ethyl oxalate instead of methyl oxalate, achieving a 91% yield in the cyclization step (Scheme 29) .
- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, which may influence stability in biological systems.
2-Amino-4H-chromeno[3,4-d]isoxazol-4-one
- Molecular Formula : C₁₀H₇N₃O₂
- Molecular Weight : 201.18 g/mol
- Key Differences: Substitutes the carboxylate group with an amino moiety, significantly altering electronic properties and reactivity. Synthesized via cyclization of 3-cyanochromone with hydroxylamine hydrochloride under basic conditions (Scheme 30) . The amino group enhances nucleophilicity, enabling further functionalization (e.g., acylation or sulfonation).
4H-Chromeno[4,3-d]oxazol-4-one
- Molecular Formula: C₁₀H₅NO₃
- Molecular Weight : 191.16 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Reactivity : Methyl and ethyl esters exhibit similar reactivity in cyclization reactions, but the ethyl variant’s larger alkyl group may sterically hinder certain transformations .
- Biological Activity: While specific data on bioactivity are absent in the provided evidence, coumarin-isoxazole hybrids are known for antimicrobial and anticancer properties. The amino derivative (C₁₀H₇N₃O₂) is a promising candidate for further pharmacological studies due to its modifiable amino group .
- Synthetic Challenges : The methyl ester’s synthesis requires anhydrous conditions and precise temperature control, whereas the oxazole analog demands higher temperatures (160°C), increasing energy costs .
Biological Activity
Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and implications for medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits several promising biological activities, including:
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects. The dual-ring system may enhance interactions with inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, which could be attributed to the isoxazole moiety.
- Anticancer Effects : The compound has been linked to anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant reduction in inflammation markers in vitro and in vivo models. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in specific cancer cell lines; inhibits tumor growth. |
Synthesis Methods
The synthesis of this compound typically involves a one-pot, catalyst-free reaction using various starting materials such as 4-oxo-4H-chromene derivatives and cyanoacetates in an ethanol-water medium. This method yields functionalized derivatives efficiently, highlighting the compound's utility in creating complex heterocycles.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells, demonstrating significant cytotoxicity and apoptosis induction through caspase activation pathways.
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of this compound against various bacterial strains, revealing a broad spectrum of activity that suggests its potential as a lead compound for antibiotic development.
The biological activity of this compound is believed to involve interaction with specific biological targets related to inflammation and cancer pathways. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of cytokines involved in inflammatory responses.
- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells by affecting mitochondrial function and caspase activation.
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses to optimize its biological profile.
- In vivo studies to assess efficacy and safety before clinical application.
- Exploration of its potential as a scaffold for developing new therapeutic agents targeting inflammation and cancer.
Q & A
Q. What are the standard synthetic routes for Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate?
The compound is typically synthesized via cyclization of 4-chromanone derivatives. For example, 4-chromanone reacts with ethyl oxalate under anhydrous conditions (e.g., toluene, NaH, N₂) to form 4-oxo-chroman-3-glyoxylate. Subsequent reflux with hydroxylamine hydrochloride in ethanol facilitates isoxazole ring closure, yielding the target compound with high efficiency (91% yield) . Alternative routes involve reactions of 3-cyanochromones with hydroxylamine under basic conditions, leading to fused isoxazole systems .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are employed to confirm proton environments and carbon frameworks, particularly distinguishing aromatic and ester carbonyl signals .
- X-ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXS97 for structure solution, SHELXL97 for refinement) resolves bond lengths, angles, and torsion angles. For example, H-atom parameters are constrained during refinement to improve accuracy .
Q. What are the common biological targets or applications of this compound?
Chromeno-isoxazole derivatives are explored for pharmacological activities, including enzyme inhibition (e.g., MAPK pathways) and potential anticancer properties. These studies often begin with in vitro assays to assess binding affinity or cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
Contradictory product distributions (e.g., unexpected 4H-chromeno[3,4-d]isoxazol-4-one or cyano-coumarin derivatives) arise from varying hydroxylamine reaction conditions. To minimize side reactions:
- Control pH and temperature (e.g., avoid strongly basic media at high temperatures) .
- Use stoichiometric hydroxylamine and monitor reaction progress via TLC or HPLC .
Q. What strategies resolve ambiguities in X-ray crystallographic data for this compound?
- High-Resolution Data: Use SHELXL with twinned data or high-resolution datasets (≤1.0 Å) to refine disordered regions .
- Validation Tools: Programs like PLATON check for missed symmetry or voids, while ORTEP-3 visualizes thermal ellipsoids to assess atomic displacement .
Q. How can computational modeling aid in predicting bioactivity?
- Docking Studies: Map the compound’s 3D structure (from crystallography) onto enzyme active sites (e.g., MAPK) using software like AutoDock or Schrödinger .
- QSAR Models: Correlate substituent effects (e.g., ester groups, chromene rings) with bioactivity data to guide derivative design .
Q. What experimental approaches reconcile contradictory literature data on reaction mechanisms?
- Isotopic Labeling: Track hydroxylamine incorporation using ¹⁵N-labeled reagents to confirm cyclization pathways .
- Kinetic Studies: Compare rate constants under varying conditions (e.g., solvent polarity, base strength) to identify dominant reaction pathways .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value/Description | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.054 | |
| Mean C–C Bond Length | 1.54 Å | |
| Software | SHELXS97 (solution), SHELXL97 (refinement) |
Q. Table 2: Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation |
|---|---|---|
| 4H-chromeno[3,4-d]isoxazol-4-one | Excess hydroxylamine | Use stoichiometric reagents |
| 3-cyanochromone derivatives | Competing cyclization pathways | Optimize reaction pH (pH 8–9) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
